2-(Cyclohexyloxy)-1-methylethyl acetate
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Overview
Description
2-(Cyclohexyloxy)-1-methylethyl acetate is an organic compound with a unique structure that combines a cyclohexyl group, an ether linkage, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)-1-methylethyl acetate typically involves the esterification of 2-(Cyclohexyloxy)-1-methylethanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexyloxy)-1-methylethyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(Cyclohexyloxy)-1-methylethanol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Hydrolysis: 2-(Cyclohexyloxy)-1-methylethanol and acetic acid.
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: 2-(Cyclohexyloxy)-1-methylethanol.
Scientific Research Applications
2-(Cyclohexyloxy)-1-methylethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: It is used as a solvent and as a starting material for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Cyclohexyloxy)-1-methylethyl acetate primarily involves its hydrolysis to release 2-(Cyclohexyloxy)-1-methylethanol and acetic acid. The ester bond is cleaved by esterases or under acidic/basic conditions, leading to the formation of the corresponding alcohol and acid. The molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl acetate: Similar in structure but lacks the methylethyl group.
2-(Cyclohexyloxy)ethanol: Similar but lacks the acetate ester group.
Cyclohexyl methyl ether: Similar ether linkage but lacks the acetate group.
Uniqueness
2-(Cyclohexyloxy)-1-methylethyl acetate is unique due to its combination of a cyclohexyl group, an ether linkage, and an acetate ester. This unique structure imparts specific chemical properties and reactivity that are not found in the similar compounds listed above. Its ability to undergo hydrolysis, oxidation, and reduction reactions makes it a versatile compound in various chemical processes.
Properties
CAS No. |
72727-61-8 |
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Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
1-cyclohexyloxypropan-2-yl acetate |
InChI |
InChI=1S/C11H20O3/c1-9(14-10(2)12)8-13-11-6-4-3-5-7-11/h9,11H,3-8H2,1-2H3 |
InChI Key |
KALNAECRVKZDPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1CCCCC1)OC(=O)C |
Origin of Product |
United States |
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